An In-depth Technical Guide to the Chemical Properties and Structure of 7-Tetradecyne
An In-depth Technical Guide to the Chemical Properties and Structure of 7-Tetradecyne
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 7-tetradecyne, a symmetrical internal alkyne. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for applications in organic synthesis and materials science.
Molecular Structure and Physical Properties
7-Tetradecyne possesses a linear C14 carbon chain with a triple bond located at the C-7 position. This internal alkyne is a non-polar molecule, a characteristic that dictates its solubility and physical state.
Chemical Structure:
The presence of the carbon-carbon triple bond results in a linear geometry around the C-7 and C-8 carbons due to sp hybridization. This structural feature influences the molecule's packing in the solid state and its reactivity.
Physical Properties Summary:
A compilation of known physical properties for 7-tetradecyne is presented below. It is important to note that while some experimental data is available, many values are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆ | [1] |
| Molecular Weight | 194.36 g/mol | [1] |
| IUPAC Name | tetradec-7-yne | [1] |
| CAS Number | 35216-11-6 | [1] |
| Boiling Point | 397 K (124 °C) at 0.020 bar | [2] |
| Computed Boiling Point | 528.72 K (255.57 °C) | [3] |
| Computed Melting Point | 353.64 K (80.49 °C) | [3] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[4][5][6] | General alkyne properties |
Synthesis of 7-Tetradecyne
The most common and efficient method for synthesizing symmetrical internal alkynes like 7-tetradecyne is through the alkylation of a terminal alkyne.[7] This strategy involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), followed by its reaction with an appropriate alkyl halide.
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of 7-tetradecyne.
Detailed Experimental Protocol (Alkylation of 1-Heptyne):
This protocol is a representative procedure for the synthesis of symmetrical alkynes and can be adapted for 7-tetradecyne.
-
Deprotonation of 1-Heptyne:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1-heptyne in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to the solution.[8] The acidity of the terminal proton on 1-heptyne (pKa ≈ 25) allows for its efficient removal by these strong bases.[9]
-
Allow the reaction mixture to stir at room temperature for one hour to ensure complete formation of the heptynylide anion.
-
-
Alkylation with 1-Bromoheptane:
-
To the solution of the heptynylide anion, slowly add one equivalent of 1-bromoheptane via a dropping funnel. The reaction is an Sₙ2 substitution where the acetylide anion acts as a nucleophile.[7]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent such as diethyl ether or hexane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude 7-tetradecyne can then be purified by vacuum distillation or column chromatography on silica gel.
-
Spectroscopic Characterization
The structure of 7-tetradecyne can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
Due to the symmetry of the molecule, the ¹H NMR spectrum of 7-tetradecyne is relatively simple. The key signals are:
-
A triplet corresponding to the terminal methyl protons (C1 and C14).
-
A multiplet for the methylene protons adjacent to the methyl groups (C2 and C13).
-
A series of overlapping multiplets for the other methylene protons (C3-C6 and C9-C12). Notably, there are no signals in the vinylic or aromatic regions of the spectrum.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides more detailed structural information:
-
A signal in the range of 70-90 ppm corresponding to the sp-hybridized carbons of the triple bond (C7 and C8).[10]
-
A series of distinct signals in the aliphatic region (10-40 ppm) for the different sp³-hybridized carbons in the hexyl chains. Due to symmetry, only seven unique carbon signals are expected.
Infrared (IR) Spectroscopy:
The most characteristic feature in the IR spectrum of an internal alkyne is the C≡C stretching vibration.
-
C≡C Stretch: A weak absorption band is expected in the region of 2100-2260 cm⁻¹.[11] For symmetrical alkynes like 7-tetradecyne, this peak can be very weak or even absent due to the lack of a significant change in dipole moment during the vibration.
-
sp³ C-H Stretch: Strong absorption bands will be present in the 2850-2960 cm⁻¹ region, corresponding to the stretching of the C-H bonds in the alkyl chains.[6]
Mass Spectrometry:
In the mass spectrum of 7-tetradecyne, the molecular ion peak (M⁺) would be observed at m/z = 194. The fragmentation pattern would be characterized by the cleavage of the C-C bonds along the alkyl chains, leading to a series of fragment ions with a difference of 14 amu (CH₂).
Chemical Reactivity and Synthetic Applications
The reactivity of 7-tetradecyne is dominated by the chemistry of its internal carbon-carbon triple bond. This functional group serves as a versatile handle for a variety of organic transformations.
Reaction Pathways of 7-Tetradecyne:
Caption: Key reaction pathways available to 7-tetradecyne.
A. Catalytic Hydrogenation:
-
Syn-Hydrogenation to cis-Alkenes: The partial hydrogenation of 7-tetradecyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond to selectively form cis-7-tetradecene.[7] This stereochemical outcome is a hallmark of this reaction.
-
Complete Hydrogenation to Alkanes: In the presence of a more active catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C), 7-tetradecyne undergoes complete hydrogenation to yield tetradecane.[12][13]
B. Hydroboration-Oxidation:
The hydroboration-oxidation of internal alkynes is a two-step process that leads to the formation of a ketone.[14]
-
Hydroboration: Reaction of 7-tetradecyne with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), results in the formation of a vinylborane intermediate.
-
Oxidation: Subsequent treatment with hydrogen peroxide in a basic solution oxidizes the vinylborane to an enol, which then rapidly tautomerizes to the more stable keto form, yielding 7-tetradecanone. For symmetrical internal alkynes, only one ketone product is possible.
C. Ozonolysis:
Ozonolysis of 7-tetradecyne results in the cleavage of the carbon-carbon triple bond.[15] Subsequent workup with an oxidizing agent (e.g., hydrogen peroxide) or a reducing agent will determine the final products. Oxidative workup of the ozonide intermediate will yield two equivalents of heptanoic acid.[15]
Safety and Handling
7-Tetradecyne is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[16][17][18] It is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[1]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of ingestion, do not induce vomiting and seek immediate medical attention.
Conclusion
7-Tetradecyne is a valuable building block in organic synthesis due to the versatile reactivity of its internal triple bond. A thorough understanding of its synthesis, properties, and reaction pathways is crucial for its effective utilization in the development of new molecules and materials. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related long-chain alkynes.
References
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- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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